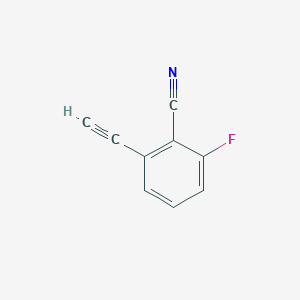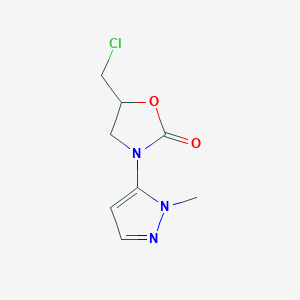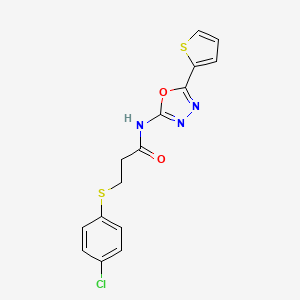![molecular formula C11H16ClNO B2888811 [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 1807891-08-2](/img/structure/B2888811.png)
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with the CAS Number: 1807891-08-2 . It has a molecular weight of 213.71 . The IUPAC name for this compound is ( (2S,5R)-5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Scientific Research Applications
Serotonin 5-HT1A Receptor Biased Agonists for Antidepressants : A study by Sniecikowska et al. (2019) investigated novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds displayed significant antidepressant-like activity, suggesting potential applications in the development of new antidepressant drugs (Sniecikowska et al., 2019).
Synthesis of Unsymmetrical Pincer Palladacycles : Roffe et al. (2016) focused on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in creating unsymmetrical NCN′ pincer palladacycles. These compounds were used in catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, exploring their photocytotoxic properties. These complexes displayed significant photocytotoxicity in red light and were used for cellular imaging, suggesting their potential in medical imaging and cancer therapy (Basu et al., 2014).
Synthesis of a Novel 1,3-Dithiolane Compound : A study by Zhai Zhi-we (2014) described the synthesis of a novel 1, 3-Dithiolane Compound through a condensation reaction. This compound's structure and crystal were characterized, contributing to the understanding of its chemical properties (Zhai Zhi-we, 2014).
Synthesis and Crystal Structure of Dioxolane Derivative : Li et al. (2001) conducted a study on the synthesis and crystal structure of a dioxolane derivative, contributing to the field of organic chemistry and material science (Li et al., 2001).
Synthesis and Characterization of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized vic-dioxime complexes, demonstrating their potential in coordination chemistry and material science (Canpolat & Kaya, 2005).
Synthesis and Thermal Degradation of Polydioxolane Methacrylate : Coskun et al. (1998) investigated the synthesis and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], contributing to the field of polymer science and engineering (Coskun et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
[(2S,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)


![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

